methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate is a substituted acrylate ester featuring a phenylsulfonyl group at the C2 position and a 4-fluorophenylamino moiety at the C3 position. The (Z)-configuration at the double bond and the electron-withdrawing sulfonyl group may enhance electrophilicity, making it a candidate for nucleophilic addition reactions or as a Michael acceptor.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSUJLJZDOELR-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-fluoroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it suitable for preparing more complex molecules. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that this compound may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could lead to applications in skin depigmentation therapies.
Material Science
In materials science, this compound is explored for its potential use in developing new polymers and coatings with enhanced properties. Its sulfonamide group can provide unique interactions with other materials, leading to improved durability and functionality.
Case Studies
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting its potential as a lead compound for further development.
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it exhibited notable activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
- Material Development : In an industrial application study, researchers explored the use of this compound in formulating novel polymer coatings. The resulting materials showed enhanced resistance to environmental degradation compared to traditional coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and inferred properties of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate and its analogs:
Key Observations :
- Electronic Effects : The target compound’s phenylsulfonyl group is a stronger electron-withdrawing group (EWG) compared to the 2-fluorobenzenesulfonyl group in , which may reduce electron density at the α,β-unsaturated ester, enhancing reactivity toward nucleophiles.
- Substituent Position: The 4-fluorophenylamino group (para-F) in the target compound versus the 2-fluorobenzenesulfonyl (ortho-F) in alters steric and electronic profiles. Para-substitution often improves planarity and π-π stacking, whereas ortho-substitution introduces steric hindrance .
Crystallographic and Stability Comparisons
The crystal structure of methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate reveals a dihedral angle of 82.9° between aromatic rings, stabilized by intramolecular C–H⋯O hydrogen bonds forming S(7) ring motifs. By contrast, the target compound’s phenylsulfonyl group may promote intermolecular hydrogen bonding (e.g., S=O⋯H–N) or π–π interactions (distance ~3.9–4.0 Å), similar to . However, the lack of bulky bromo/formyl substituents in the target compound could result in less steric strain and higher crystallinity.
Metabolic and Toxicity Considerations
Compounds like tetrahydrofurfuryl acrylates are grouped based on shared metabolites (e.g., tetrahydrofurfuryl alcohol). The target compound’s 4-fluorophenylamino group may undergo oxidative metabolism (e.g., CYP450-mediated deamination), differing from the detoxification pathways of alkylamino-substituted analogs . Fluorine atoms often reduce metabolic degradation, extending half-life but increasing bioaccumulation risks .
Biological Activity
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate, with the chemical formula CHFNOS, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Weight : 351.35 g/mol
- CAS Number : 1327173-69-2
- Structure : The compound features a fluorophenyl group, an amino group, and a phenylsulfonyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit certain enzymes associated with cancer progression.
- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial for inducing apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can induce G1 phase cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation .
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and disruption of cell cycle progression .
- In Vivo Efficacy : Animal model studies have demonstrated that oral administration of this compound leads to a reduction in tumor size and improved survival rates in xenograft models. These findings suggest its potential as an effective therapeutic agent against solid tumors .
Other Biological Activities
Besides its antitumor effects, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Case Studies
- Case Study 1 : A study published in PubMed evaluated the effects of this compound on human myelodysplastic syndrome (SKM-1) cell lines. Results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability after treatment with the compound .
- Case Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of this compound in mouse models. The study reported favorable absorption characteristics and minimal toxicity at therapeutic doses, supporting its potential for further clinical development .
Research Findings Summary Table
| Study | Model | Key Findings |
|---|---|---|
| Study 1 | SKM-1 Cell Line | Induced apoptosis; reduced viability |
| Study 2 | Mouse Models | Favorable pharmacokinetics; low toxicity |
Q & A
Basic: What synthetic strategies are employed for methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate?
The synthesis typically involves multi-step reactions, including amidation, sulfonylation, and esterification. For example, similar acrylate derivatives are synthesized via coupling reactions between aryl amines and activated acrylate intermediates. Key steps include:
- Amidation : Reacting 4-fluoroaniline with a sulfonyl-activated acrylate intermediate under basic conditions to form the (4-fluorophenyl)amino moiety .
- Stereochemical Control : Use of Z-selective reaction conditions (e.g., steric hindrance, temperature control) to favor the (2Z) configuration .
- Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification .
Challenges : Competing side reactions (e.g., E/Z isomerization) and steric hindrance from the phenylsulfonyl group require precise stoichiometric control and catalysts like DMAP or DCC .
Basic: How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For related acrylates:
- Dihedral Angles : The phenylsulfonyl and 4-fluorophenyl groups exhibit dihedral angles of ~82.9°–90°, influencing molecular packing .
- Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize the Z-configuration, forming S(7) ring motifs .
- Crystallographic Data : Space group (e.g., P1), unit cell parameters (a = 7.9262 Å, b = 8.9078 Å), and R-factor values (R = 0.040) validate structural integrity .
Complementary Techniques : - ESI–MS : Molecular ion peaks (e.g., m/z 411.2 [M+H]⁺) confirm molecular weight .
- ¹H/¹³C NMR : Chemical shifts for the sulfonyl group (~δ 3.5–4.0 ppm for methyl ester) and fluorophenyl protons (~δ 6.8–7.2 ppm) .
Advanced: How do steric and electronic effects of substituents impact reactivity and synthetic yield?
- Steric Hindrance : The phenylsulfonyl group reduces nucleophilic attack at the β-carbon, favoring Z-configuration retention but complicating further functionalization .
- Electronic Effects :
- The electron-withdrawing sulfonyl group activates the α,β-unsaturated ester for Michael additions but deactivates electrophilic aromatic substitution on the fluorophenyl ring .
- Fluorine’s inductive effect enhances thermal stability (Tₘ > 150°C) and hydrophobicity (logP ~3.2), critical for material science applications .
Optimization Strategies :
- Use of bulky bases (e.g., DBU) to mitigate steric clashes during amidation .
- Microwave-assisted synthesis to reduce reaction time and improve Z-selectivity .
Advanced: How are contradictions between spectroscopic and crystallographic data resolved?
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects:
- Dynamic NMR : Detects conformational exchange in solution (e.g., restricted rotation of the sulfonyl group) that is absent in the solid state .
- Temperature-Dependent Studies : Variable-temperature XRD or NMR identifies phase transitions or disorder (e.g., ethyl group disorder in crystal lattices) .
Case Example : For a related compound, solution-state NMR suggested free rotation of the fluorophenyl group, while XRD revealed a fixed dihedral angle due to crystal packing .
Advanced: What role does the 4-fluorophenyl group play in biological or material applications?
- Biological Activity : Fluorine enhances bioavailability and target binding via hydrophobic interactions and metabolic stability. For example, fluorinated acrylates inhibit enzymes like cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 µM .
- Material Science : Fluorine improves thermal stability (TGA decomposition >300°C) and reduces dielectric constants, making the compound suitable for hydrophobic coatings or polymer intermediates .
Advanced: How are computational methods used to predict reactivity or spectroscopic properties?
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict NMR chemical shifts (<±0.3 ppm deviation from experimental) .
- Molecular Dynamics (MD) : Simulate solution-state behavior, such as solvation effects on Z/E isomer ratios .
- Docking Studies : Model interactions with biological targets (e.g., binding affinity to kinase domains) .
Advanced: What strategies address low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., polymerization) and improve heat/mass transfer .
- Catalytic Systems : Palladium catalysts for Suzuki-Miyaura coupling of fluorophenyl fragments (yield >80%) .
- Purification : Gradient HPLC with C18 columns resolves Z/E isomers (purity >99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
